2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)
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Overview
Description
2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the 4-chloro substituent on the pyrrolo[2,3-b]pyridine ring enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) typically involves multi-step organic reactions. One common method includes the cross-coupling reaction of a pyrrolo[2,3-b]pyridine derivative with a suitable butanone precursor under controlled conditions. The reaction often requires the use of palladium catalysts and specific ligands to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research focuses on its potential as a therapeutic agent targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. For example, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine core structure and exhibit similar biological activities
Uniqueness
The chloro substituent also contributes to its distinct biological properties .
Properties
Molecular Formula |
C11H11ClN2O |
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Molecular Weight |
222.67 g/mol |
IUPAC Name |
4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-one |
InChI |
InChI=1S/C11H11ClN2O/c1-7(15)2-3-8-6-14-11-10(8)9(12)4-5-13-11/h4-6H,2-3H2,1H3,(H,13,14) |
InChI Key |
HCQZXNWLQOQAQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CNC2=NC=CC(=C12)Cl |
Origin of Product |
United States |
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